methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide
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Overview
Description
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide typically involves the reaction of a pyrimidine derivative with methyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization . Another method involves the cyclization of a suitable precursor in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and various oxo derivatives .
Scientific Research Applications
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has been studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is being explored for its antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Thiazolo[3,2-a]pyrimidine derivatives
- Dihydropyrimidinones
Uniqueness
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O3 |
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Molecular Weight |
235.04 g/mol |
IUPAC Name |
methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-4H,1H3;1H |
InChI Key |
WWXAOXKAZYGPIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC(=O)N=C1.Br |
Origin of Product |
United States |
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